N-(3-fluoro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
Description
Properties
IUPAC Name |
[4-(3-fluoro-4-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4OS/c1-13-3-5-15(11-18(13)22)25-19-16-6-4-14(2)24-20(16)23-12-17(19)21(27)26-7-9-28-10-8-26/h3-6,11-12H,7-10H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOZTCUKYZJADX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCSCC4)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multiple steps, including the formation of the naphthyridine core and subsequent functionalization. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: May be explored for its pharmacological properties and potential therapeutic uses.
Industry: Could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. The fluorine and thiomorpholine groups may enhance its binding affinity to certain proteins or enzymes, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and analogous 1,8-naphthyridine derivatives:
Table 1: Structural and Functional Comparison
Key Observations
Heterocyclic Substituents at Position 3: The target compound’s thiomorpholine-4-carbonyl group (sulfur-containing) contrasts with morpholine-4-carbonyl (oxygen-containing) in BI90242 and 4-methylpiperidine-1-carbonyl in ’s compound . Thiomorpholine may confer distinct metabolic stability or binding interactions due to sulfur’s polarizability and larger atomic radius compared to oxygen.
This contrasts with:
- 3,4,5-trimethoxyphenyl in BI90242, which may enhance solubility through methoxy groups but reduce passive diffusion .
- 2,4-difluorophenyl in ’s compound, where fluorine placement could alter steric interactions with target proteins .
7-Position Substituents :
- The target’s 7-methyl group is smaller and less hydrophobic than the 7-phenyl substituents in ’s derivatives (e.g., 3e, 3f) . This difference may influence binding pocket compatibility and pharmacokinetic properties.
Synthetic Methods :
- highlights microwave-assisted synthesis for 1,8-naphthyridines, achieving high yields (e.g., 85–90% for 3e and 3g) . This suggests efficient routes for synthesizing the target compound, though thiomorpholine incorporation may require tailored conditions.
Potential Biological Implications: Fluorine and sulfur atoms in the target compound may enhance bioavailability and target affinity compared to non-fluorinated or oxygenated analogs. For example, fluorinated aryl groups are often associated with improved metabolic stability and binding specificity . Thiomorpholine’s sulfur atom could facilitate interactions with cysteine residues or metal ions in enzymatic active sites, a feature absent in morpholine or piperidine analogs.
Biological Activity
N-(3-fluoro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound notable for its potential biological activities. This compound belongs to a class of naphthyridine derivatives that have garnered interest due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Naphthyridine Core : Provides a scaffold for biological activity.
- Thiomorpholine Carbonyl Group : Enhances solubility and may influence interaction with biological targets.
- Fluoro-Methylphenyl Substituent : Potentially modulates lipophilicity and receptor binding.
Anticancer Properties
Recent studies have demonstrated the anticancer potential of this compound.
- Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation. Specifically, it affects the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation.
- Case Study : In vitro studies using various cancer cell lines (e.g., A549 lung cancer cells) indicated that the compound exhibits significant cytotoxicity with an IC50 value in the low micromolar range, suggesting potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Efficacy : Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
- Case Study : A study found that this compound showed significant inhibition against Staphylococcus aureus with an MIC value of 2 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound.
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substituent | Increases lipophilicity and enhances receptor binding |
| Thiomorpholine Group | Improves solubility and may enhance bioavailability |
| Naphthyridine Core | Essential for interaction with biological targets |
Pharmacokinetics
Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound:
- Absorption : Preliminary data suggest good oral bioavailability due to favorable solubility characteristics.
- Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
- Excretion : Renal excretion is the primary route, with metabolites detected in urine.
Q & A
Q. Key Considerations :
- Temperature Control : Exothermic reactions (e.g., acylation) require slow reagent addition to avoid side products .
- Catalyst Selection : Palladium catalysts with bulky ligands improve yield in sterically hindered couplings .
How can structural ambiguities in this compound be resolved using advanced spectroscopic and crystallographic techniques?
Q. Advanced Research Focus
- NMR Analysis :
- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to confirm thiomorpholine carbonyl connectivity and naphthyridine aromaticity .
- ¹⁹F NMR : Detects electronic effects of the 3-fluoro substituent on neighboring groups .
- X-ray Crystallography : Resolves bond angles (e.g., thiomorpholine C=O bond length ~1.21 Å) and confirms regioselectivity of substituents .
- Mass Spectrometry : HRMS (ESI⁺) validates molecular weight (calc. 424.5 g/mol) and detects fragmentation patterns (e.g., loss of CO from thiomorpholine) .
What strategies mitigate regioselectivity challenges during electrophilic aromatic substitution on the naphthyridine core?
Advanced Research Focus
The electron-deficient naphthyridine ring favors electrophilic attack at specific positions:
- Directed Metalation : Use LDA or TMPLi to deprotonate C-3, enabling thiomorpholine-carbonyl insertion .
- Protecting Groups : Temporarily block reactive sites (e.g., Boc on the amine) to direct substitution to C-7 methyl .
- Computational Modeling : DFT calculations predict activation energies for competing reaction pathways (e.g., C-4 vs. C-6 substitution) .
How can researchers identify and validate biological targets for this compound?
Q. Advanced Research Focus
- SPR Assays : Screen against kinase or GPCR libraries to identify binding partners (KD < 1 µM suggests high affinity) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring protein thermal stability shifts .
- Mutagenesis Studies : Replace key residues (e.g., ATP-binding pocket lysines) to validate binding specificity .
How should conflicting solubility and stability data from different studies be reconciled?
Q. Data Contradiction Analysis
- Solubility Discrepancies :
- Stability Issues :
What computational methods predict the compound’s pharmacokinetic properties?
Q. Advanced Methodological Approach
- ADMET Prediction :
- LogP : ~3.2 (Schrödinger QikProp), indicating moderate blood-brain barrier permeability .
- CYP450 Inhibition : Molecular docking into CYP3A4 active site (Glide SP score < -6 kcal/mol suggests inhibition risk) .
- MD Simulations : Analyze binding mode stability with putative targets (RMSD < 2 Å over 100 ns indicates robust interactions) .
How does the thiomorpholine moiety influence binding affinity compared to morpholine or piperidine analogs?
Q. Structure-Activity Relationship (SAR)
- Thiomorpholine vs. Morpholine :
- Experimental Validation : Synthesize analogs and compare IC₅₀ values in enzymatic assays .
What protocols optimize yield in large-scale synthesis while minimizing impurities?
Q. Industrial-Academic Crossover
- Flow Chemistry : Continuous synthesis reduces side reactions (e.g., 70% yield vs. 50% in batch for acylation step) .
- Quality Control :
How can crystallographic data resolve discrepancies in proposed tautomeric forms of the naphthyridine core?
Q. Advanced Structural Analysis
- Tautomer Identification : X-ray diffraction distinguishes between 1,8- and 1,6-naphthyridine tautomers via bond length analysis (C-N vs. C-C distances) .
- Hydrogen Bonding : Intra-molecular H-bonds (e.g., N–H⋯O=S) stabilize specific tautomers, confirmed by Bader’s AIM analysis .
What in vitro assays are recommended to evaluate this compound’s metabolic stability?
Q. Methodological Guidance
- Liver Microsome Assay : Incubate with human liver microsomes (0.5 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS (t₁/₂ < 30 min indicates rapid metabolism) .
- CYP Reaction Phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
